Ethyl 2-methylaminomethyl-3-p-tolyl-propionate
Overview
Description
Ethyl 2-methylaminomethyl-3-p-tolyl-propionate: is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methylaminomethyl-3-p-tolyl-propionate typically involves the esterification of 2-methylaminomethyl-3-p-tolyl-propionic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methylaminomethyl-3-p-tolyl-propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-methylaminomethyl-3-p-tolyl-propionic acid.
Reduction: Formation of 2-methylaminomethyl-3-p-tolyl-propanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methylaminomethyl-3-p-tolyl-propionate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Ethyl 2-methylaminomethyl-3-p-tolyl-propionate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methylaminomethyl-3-phenyl-propionate
- Ethyl 2-methylaminomethyl-3-p-methoxyphenyl-propionate
- Ethyl 2-methylaminomethyl-3-p-chlorophenyl-propionate
Uniqueness
Ethyl 2-methylaminomethyl-3-p-tolyl-propionate is unique due to the presence of the p-tolyl group, which imparts specific chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .
Biological Activity
Ethyl 2-methylaminomethyl-3-p-tolyl-propionate is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structural features contribute to its biological activity, making it a candidate for various therapeutic applications. This article provides an overview of its biological activity, synthesis, mechanism of action, and relevant research findings.
- Molecular Formula : C₁₄H₂₁NO₂
- Molecular Weight : 235.32 g/mol
- IUPAC Name : Ethyl 2-(methylaminomethyl)-3-(4-methylphenyl)propanoate
- CAS Number : 886366-02-5
Synthesis
The synthesis of this compound typically involves the esterification of 2-methylaminomethyl-3-p-tolyl-propionic acid with ethanol, often catalyzed by sulfuric or hydrochloric acid. The reaction conditions generally include refluxing in organic solvents such as toluene or dichloromethane for several hours .
This compound acts by interacting with specific molecular targets, such as enzymes and receptors. It can function as an inhibitor or activator , modulating various biochemical pathways. The precise molecular targets and pathways depend on the application context, which may include enzyme-substrate interactions and protein-ligand binding studies .
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been shown to inhibit poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair processes. This inhibition can potentially lead to increased sensitivity of cancer cells to chemotherapeutic agents .
- Neuroprotective Effects : In studies involving neurotoxins, this compound demonstrated protective effects against neuronal damage by modulating neurotransmitter levels and exhibiting antioxidant properties .
Case Studies
- Cancer Research : In a study examining the effects of various PARP inhibitors, this compound was compared with other compounds for its ability to inhibit PARP1 and TNKS1/2 activities. The compound showed significant inhibitory potency with IC50 values in the low nanomolar range, indicating its potential as a therapeutic agent in cancer treatment .
- Neuroprotection : Another study focused on the neuroprotective effects of the compound against MPTP-induced neurotoxicity in rodent models. Results indicated that pre-treatment with this compound significantly reduced dopamine depletion and improved metabolic profiles in the brain, suggesting its utility in treating neurodegenerative diseases .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound Name | Biological Activity | IC50 (nM) |
---|---|---|
This compound | PARP1 Inhibition | 673 |
Ethyl 2-methylaminomethyl-3-phenyl-propionate | PARP1 Inhibition | 850 |
Ethyl 2-methylaminomethyl-3-p-chlorophenyl-propionate | TNKS1 Inhibition | 600 |
Properties
IUPAC Name |
ethyl 2-(methylaminomethyl)-3-(4-methylphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-4-17-14(16)13(10-15-3)9-12-7-5-11(2)6-8-12/h5-8,13,15H,4,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRDAGBUYJXANB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)C)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661382 | |
Record name | Ethyl 2-[(methylamino)methyl]-3-(4-methylphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886366-02-5 | |
Record name | Ethyl 2-[(methylamino)methyl]-3-(4-methylphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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